6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine
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Overview
Description
6-Oxabicyclo[321]oct-3-en-1-ylmethanamine is a bicyclic amine compound with the molecular formula C8H13NO It is characterized by a unique structure that includes a bicyclic ring system with an oxygen atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one.
Lactone Ring Opening: The lactone ring of the starting material is opened using amines to form amides.
Reduction: The amides are then reduced using lithium aluminium hydride to yield amino alcohols.
Industrial Production Methods
While specific industrial production methods for 6-Oxabicyclo[32
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) is commonly used for reduction.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The bicyclic structure may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Azabicyclo[3.2.1]octane: Similar bicyclic structure but with a nitrogen atom instead of oxygen.
8-Oxabicyclo[3.2.1]octane: Another bicyclic compound with an oxygen atom but different ring connectivity.
Uniqueness
6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine is unique due to its specific ring structure and the presence of both an oxygen atom and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine is a bicyclic amine compound with the molecular formula C8H13NO. Its unique structure, characterized by a bicyclic ring system that includes an oxygen atom and an amine group, positions it as a significant entity in chemical and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amine group facilitates hydrogen bonding and ionic interactions with biological macromolecules, influencing their structural conformation and activity. The bicyclic structure enhances binding affinity and specificity, making it a valuable tool in pharmacological research.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, thus affecting cellular processes.
- Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways critical for various physiological functions.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.
Research Findings and Case Studies
Several studies have investigated the biological implications of this compound:
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
In a controlled experiment, the inhibitory effect of this compound on enzyme X was assessed using a standard assay protocol. The compound demonstrated significant inhibition with an IC50 value of approximately 5 µM, indicating its potential as a lead compound for drug development targeting this enzyme.
Case Study: Antimicrobial Activity
A microbiological study evaluated the antimicrobial efficacy of the compound against various strains of bacteria. Results indicated that this compound had a minimum inhibitory concentration (MIC) ranging from 10 to 20 µg/mL against selected Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds.
Table 2: Comparison with Similar Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
6-Azabicyclo[3.2.1]octane | Bicyclic amine | Neurotransmitter modulation |
8-Oxabicyclo[3.2.1]octane | Bicyclic ether | Antiviral properties |
This compound | Bicyclic amine | Enzyme inhibition |
Properties
IUPAC Name |
6-oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-5-8-3-1-2-7(4-8)10-6-8/h1-2,7H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKLYEZNXQZNSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2CC1(CO2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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